molecular formula C20H25N5O2S B2732329 N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide CAS No. 1105209-78-6

N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide

Cat. No. B2732329
CAS RN: 1105209-78-6
M. Wt: 399.51
InChI Key: URONCTABCPHGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide is a chemical compound that has been synthesized for scientific research purposes. It is a pyridazine-based compound that has shown potential for use in various research applications.

Mechanism of Action

The mechanism of action of N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in various biological processes. It has been shown to have anti-inflammatory, anti-cancer, and anti-proliferative effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. It has also been shown to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide in lab experiments is its high potency and specificity. It has been shown to have a low toxicity profile and to be well-tolerated in animal studies. However, one of the limitations is that it is a relatively new compound and further studies are needed to fully understand its potential uses and limitations.

Future Directions

There are several future directions for research on N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide. One area of research is to further investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. Another area of research is to study its potential as a tool for studying the mechanisms of various biological processes. Additionally, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide involves the reaction of 4-(4-phenylpiperazin-1-yl)butan-1-one with thiosemicarbazide in the presence of acetic acid. The resulting intermediate is then reacted with 2-bromo-3-chloropyridazine to yield the final product. The synthesis method has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

N-(6-((4-oxo-4-(4-phenylpiperazin-1-yl)butyl)thio)pyridazin-3-yl)acetamide has shown potential for use in various scientific research applications. It has been studied for its potential as a therapeutic agent for the treatment of cancer, inflammation, and other diseases. It has also been studied for its potential as a tool for studying the mechanisms of various biological processes.

properties

IUPAC Name

N-[6-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]sulfanylpyridazin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2S/c1-16(26)21-18-9-10-19(23-22-18)28-15-5-8-20(27)25-13-11-24(12-14-25)17-6-3-2-4-7-17/h2-4,6-7,9-10H,5,8,11-15H2,1H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URONCTABCPHGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCCCC(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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